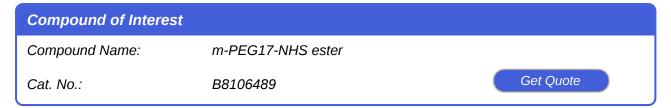


protocol for dissolving and using m-PEG17-NHS ester in experiments

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Application Notes and Protocols for m-PEG17-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG17-NHS ester is a methoxy-terminated polyethylene glycol derivative activated with an N-hydroxysuccinimide (NHS) ester. This reagent is a valuable tool for the covalent modification of biomolecules, a process known as PEGylation. The attachment of the hydrophilic PEG chain can enhance the solubility, stability, and pharmacokinetic properties of proteins, peptides, and other molecules.[1][2][3][4][5] The NHS ester group specifically reacts with primary amines (-NH2) on target molecules, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][4][6] This document provides detailed protocols for the dissolution and use of m-PEG17-NHS ester in experimental settings.

Product Information



Property	Value	Reference
Chemical Name	m-PEG17-NHS ester	[2][7]
Synonyms	mPEG16-CH2CH2COONHS Ester	[7]
Molecular Weight	~906.03 g/mol	[2][7]
Purity	Typically >95%	[2][5][7]
Appearance	To be determined (often a white solid or viscous oil)	[7]
Storage	Store at -20°C, desiccated.[2] [4][8]	

Key Experimental Considerations

The success of a PEGylation reaction is highly dependent on several factors, most notably pH. The reaction of NHS esters with primary amines is strongly pH-dependent.[9][10][11] A compromise must be struck between maximizing the reactivity of the amine (which increases with pH as it becomes deprotonated) and minimizing the hydrolysis of the NHS ester (which also increases with pH).[9][10]

Quantitative Data on NHS Ester Reactivity and Stability

The following tables summarize the critical parameters for designing a successful conjugation experiment.

Table 1: Effect of pH on NHS Ester Hydrolysis



рН	Half-life of NHS Ester	Reference
7.0 (at 0°C)	4-5 hours	[6]
8.0	210 minutes	[12]
8.5	180 minutes	[12]
8.6 (at 4°C)	10 minutes	[6]
9.0	125 minutes	[12]

Table 2: Recommended Reaction Conditions for m-PEG17-NHS Ester

Parameter	Recommended Value	Reference
Reaction pH	7.2 - 8.5	[6]
Optimal pH for Amidation	8.3 - 8.5	[9][11]
Solvents for Stock Solution	Anhydrous DMSO or DMF	[8][9]
Molar Excess of PEG-NHS	10 to 50-fold over the amine- containing molecule	
Reaction Time	30-60 minutes at room temperature or 2 hours on ice	[8][13]
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1 M glycine	[9]

Experimental Protocols

Protocol 1: Preparation of m-PEG17-NHS Ester Stock Solution

Materials:

- m-PEG17-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)



- · Argon or nitrogen gas (optional)
- Molecular sieves (for solvent drying, optional)

Procedure:

- Equilibrate the vial of **m-PEG17-NHS ester** to room temperature before opening to prevent moisture condensation.[8]
- Prepare the stock solution immediately before use.[8] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]
- In a dry, clean vial, add the desired amount of m-PEG17-NHS ester.
- Add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mg/mL). Ensure the solvent is of high quality and free of amines.[9]
- · Vortex briefly to dissolve the ester completely.
- If desired, purge the vial headspace with argon or nitrogen gas before sealing to minimize exposure to air and moisture.[14]

Protocol 2: General Protocol for Protein PEGylation

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- m-PEG17-NHS ester stock solution (from Protocol 1)
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[9]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
- Desalting column or dialysis equipment for purification.

Procedure:

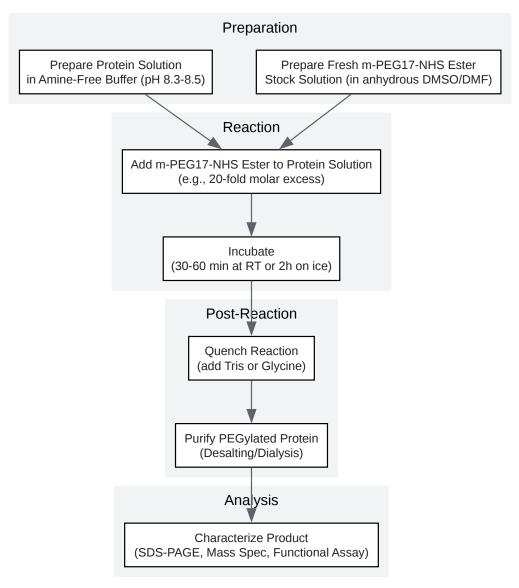


- Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the NHS ester.[6][8]
- Initiate the Reaction: Add a calculated molar excess of the m-PEG17-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point.[13] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][13] The optimal time may need to be determined experimentally.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted m-PEG17-NHS ester.[13]
- Purification: Remove the excess, unreacted PEG reagent and byproducts by desalting, dialysis, or size exclusion chromatography.
- Characterization: Analyze the PEGylated protein using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the degree of PEGylation), and functional assays (to assess the impact on biological activity).

Visualizations Experimental Workflow for Protein PEGylation



Experimental Workflow for Protein PEGylation with m-PEG17-NHS Ester

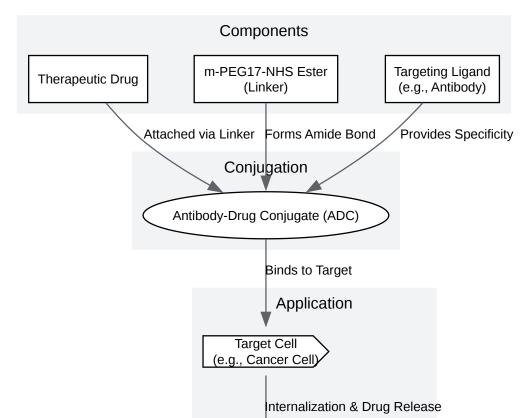


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Caption: Workflow for protein modification using m-PEG17-NHS ester.



Logical Relationship in Targeted Drug Delivery



Role of m-PEG17-NHS Ester in Targeted Drug Delivery

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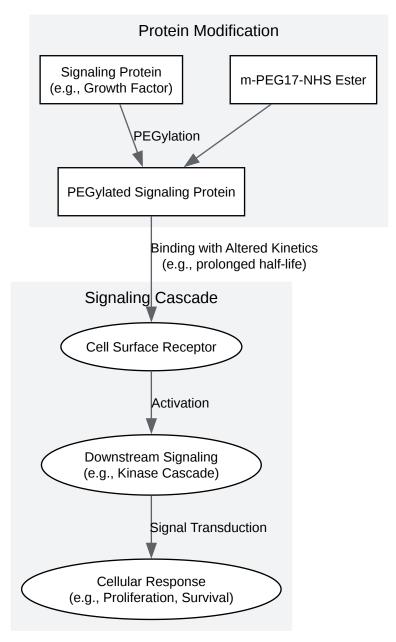
Therapeutic Effect

Caption: **m-PEG17-NHS ester** as a linker in antibody-drug conjugates.

Hypothetical Signaling Pathway Modulation



Modulation of a Signaling Pathway by a PEGylated Protein



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Caption: PEGylation can alter a signaling protein's interaction with its receptor.



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